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Ipatasertib Overall Survival Data in Phase 3 Trials

Cancer
Type

Trial Name &
Identifier

Combination
Therapy

Patient Population

Overall
Survival
Result
(Hazard
Ratio
[HR])

Conclusion
on OS

Metastatic
Castration-
Resistant
Prostate
Cancer
(mCRPC)
[1]

IPATential150
(NCT03072238)

Abiraterone +
Prednisone

Intention-to-Treat
(ITT)

HR 0.91
(95% CI,

0.79-1.07);
p-value

not
significant

[1]

No
significant

improvement

Metastatic
Castration-
Resistant
Prostate
Cancer

IPATential150

(NCT03072238)

Abiraterone +

Prednisone

PTEN loss (by IHC) HR 0.94

(95% CI,
0.76-1.17);

p=0.57 [1]

No

significant
improvement
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Cancer
Type

Trial Name &
Identifier

Combination
Therapy

Patient Population

Overall
Survival
Result
(Hazard
Ratio
[HR])

Conclusion
on OS

(mCRPC)
[1]

Triple-
Negative
Breast
Cancer
(TNBC) [2]

IPATunity130 -
Cohort A

(NCT03337724)

Paclitaxel PIK3CA/AKT1/PTEN-
altered

HR 1.08
(95% CI,

0.73-1.58);
median

OS 24.4
vs 24.9

months [2]

No
significant

improvement

Key Experimental Protocols and Biomarker Analysis

The data in the table above comes from robust, randomized, double-blind, placebo-controlled phase 3 trials.

Here are the core methodologies used.

IPATential150 Trial (Prostate Cancer) Protocol

Objective: To evaluate if adding ipatasertib to abiraterone and prednisone improves outcomes in
mCRPC.

Methodology:
Design: Randomized, double-blind, placebo-controlled.

Treatment Arms: Ipatasertib (400 mg once daily) + Abiraterone (1000 mg once daily) +
Prednisone (5 mg twice daily) vs. Placebo + Abiraterone + Prednisone [1].

Primary Biomarker: PTEN tumor suppressor gene status assessed by
Immunohistochemistry (IHC) [1].

Exploratory Biomarker Analysis: Tumor samples were also analyzed using Next-Generation
Sequencing (NGS) to identify specific genomic alterations in the PI3K/AKT pathway (e.g.,

PIK3CA, AKT1, PTEN) [1].
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Key Endpoints: Radiographic progression-free survival (rPFS) was the primary endpoint;

Overall Survival (OS) was a key secondary endpoint [1].

IPATunity130 Trial (Breast Cancer) Protocol

Objective: To validate if adding ipatasertib to paclitaxel improves efficacy in locally advanced or
metastatic TNBC with specific pathway alterations.

Methodology:
Design: Randomized, double-blind, placebo-controlled.

Treatment Arms: Ipatasertib (400 mg daily, days 1–21) + Paclitaxel (80 mg/m², days 1, 8, 15)
vs. Placebo + Paclitaxel in 28-day cycles [2].

Biomarker Selection: Patients were selected based on alterations in PIK3CA, AKT1, or PTEN
genes, identified using the FoundationOne CDx next-generation sequencing assay or a

validated local test [2].
Key Endpoints: Investigator-assessed Progression-Free Survival (PFS) was the primary

endpoint; OS was a key secondary endpoint [2].

The PI3K/AKT Signaling Pathway and Ipatasertib's
Mechanism

Ipatasertib is an investigational AKT inhibitor. The following diagram illustrates the pathway it targets and

its mechanism of action.
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The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and

survival [3]. In the context of these trials:

Genomic Alterations: Loss-of-function mutations in PTEN or activating mutations in PIK3CA or AKT1

lead to hyperactivation of the AKT signaling pathway, driving cancer progression [2]. This was the
rationale for patient selection in the IPATunity130 trial.

Ipatasertib's Role: As a small-molecule AKT inhibitor, ipatasertib blocks this overactive pathway.
Preclinical studies suggested it could enhance the efficacy of taxane chemotherapy (like paclitaxel)

and hormone therapy (like abiraterone) [2].

Interpretation of Divergent Efficacy Data
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The divergence between initial positive signals and subsequent phase 3 results highlights challenges in drug

development.

Exploratory vs. Primary Analysis: In the IPATential150 trial, while the primary OS analysis was
negative, an exploratory analysis using NGS data suggested that patients with

PIK3CA/AKT1/PTEN alterations (HR 0.70) or genomic PTEN loss (HR 0.76) might derive a greater
OS benefit from ipatasertib [1]. However, this was not the pre-specified primary endpoint and

requires prospective validation.
Biomarker Challenges: The failure of the biomarker-selected IPATunity130 trial suggests that the

relationship between pathway genomics and drug efficacy is complex. Simply having an alteration
may not be sufficient to predict benefit, and other factors like tumor heterogeneity, pathway
crosstalk, and transcriptomic or proteomic profiles may be critical [4] [3].

In summary, the current body of evidence indicates that ipatasertib has not yet achieved a confirmed overall

survival benefit in broad or biomarker-selected populations for prostate or breast cancer. Future research may

focus on better understanding patient subgroups through integrated multi-omics data or different

combination therapies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Final Overall Survival and Molecular Data Associated with ... [pubmed.ncbi.nlm.nih.gov]

2. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1 ... [pmc.ncbi.nlm.nih.gov]

3. Emerging systemic therapy options beyond CDK4/6 inhibitors ... [pmc.ncbi.nlm.nih.gov]

4. The cancer cell proteome and transcriptome predicts ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ipatasertib overall survival data across cancer types]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b001406#ipatasertib-overall-

survival-data-across-cancer-types]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39884884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6600015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10491615/
https://www.smolecule.com/products/s001406?utm_src=pdf-body
https://www.smolecule.com/products/s001406?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/39884884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11443247/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10491615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6600015/
https://www.smolecule.com/products/b001406#ipatasertib-overall-survival-data-across-cancer-types
https://www.smolecule.com/products/b001406#ipatasertib-overall-survival-data-across-cancer-types
https://www.smolecule.com/products/b001406#ipatasertib-overall-survival-data-across-cancer-types
https://www.smolecule.com/products/s001406?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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